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Abstract

This technical guide provides a detailed overview of 4-Bromo-3-(3-chlorophenyl)-1H-
pyrazole, a halogenated pyrazole derivative of significant interest in medicinal chemistry and
drug discovery. This document elucidates its chemical identity, including its CAS number and a
discussion on its IUPAC nomenclature, and explores the general synthetic strategies and
spectroscopic characteristics typical for this class of compounds. Furthermore, it delves into the
broad spectrum of biological activities associated with substituted pyrazoles, highlighting their
potential as a privileged scaffold in the development of novel therapeutic agents. Safety and
handling protocols are also addressed to ensure responsible laboratory practice. This guide is
intended to be a valuable resource for researchers and professionals engaged in the fields of
organic synthesis, medicinal chemistry, and pharmaceutical development.

Chemical Identity and Nomenclature

The compound at the core of this guide is a disubstituted pyrazole with the molecular formula
CoHeBrCIN-2.

CAS Number
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The Chemical Abstracts Service (CAS) registry number for this compound is 149739-38-8.[1]
This identifier is crucial for unambiguous identification in chemical databases and literature.

IUPAC Name and Tautomerism

The systematic IUPAC name for this compound is 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole.

It is important to address a potential point of ambiguity in the nomenclature of 1H-pyrazoles.
Due to annular prototropic tautomerism, the hydrogen atom on the nitrogen can reside on
either of the two nitrogen atoms. This means that 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole
can exist in equilibrium with its tautomer, 4-Bromo-5-(3-chlorophenyl)-1H-pyrazole.[2][3][4] In
the absence of a substituent on a ring nitrogen, these two forms are generally considered to be
the same compound, and both names may be encountered in the literature. For the purpose of
this guide, we will adhere to the "3-substituted” nomenclature as provided in the topic, while
acknowledging the inherent tautomerism.

Diagram 1: Tautomerism of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole

Caption: Annular tautomerism of the pyrazole ring.

Physicochemical Properties

While specific, experimentally determined physicochemical data for 4-Bromo-3-(3-
chlorophenyl)-1H-pyrazole (CAS 149739-38-8) is not readily available in published literature,
the properties can be inferred from related substituted pyrazole structures.
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Expected .
Property . Rationale
Value/Characteristic

Calculated from the molecular

Molecular Weight 257.51 g/mol

formula CoHeBrCIN2.

Many similar substituted
Appearance White to off-white solid pyrazoles are crystalline solids

at room temperature.

The presence of aromatic rings

) and halogen atoms generally
] ] Expected to be in the range of ) ) ]
Melting Point leads to a higher melting point
100-200 °C _
due to increased

intermolecular forces.

The aromatic nature and the
) ) presence of halogens
Sparingly soluble in water, - ,
. ] ] ) decrease water solubility, while
Solubility soluble in organic solvents like

the heterocyclic ring allows for
DMSO, DMF, and alcohols.

some polarity and solubility in

organic solvents.

Pyrazole rings are aromatic

and thus possess a degree of
N Generally stable under N
Stability N stability. However, exposure to
standard laboratory conditions. o )
strong oxidizing or reducing

agents should be avoided.

Synthesis Strategies

The synthesis of 3,4-disubstituted pyrazoles can be achieved through several established
synthetic routes. A common and versatile method involves the condensation of a 1,3-dicarbonyl
compound or its equivalent with hydrazine or a hydrazine derivative, followed by halogenation.

General Synthesis Workflow

A plausible synthetic pathway for 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole is outlined below.
This represents a general strategy, and optimization of reaction conditions would be necessary.
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Diagram 2: General Synthetic Workflow

Click to download full resolution via product page

Caption: A plausible synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(3-chlorophenyl)-3-aryl-prop-2-en-1-one (Chalcone derivative)

» To a stirred solution of 3-chlorobenzaldehyde and an appropriate acetophenone derivative in
ethanol, a solution of sodium hydroxide in water is added dropwise at room temperature.

e The reaction mixture is stirred for several hours until the reaction is complete (monitored by
TLC).

e The resulting precipitate is filtered, washed with water, and recrystallized from a suitable
solvent to yield the chalcone.

Step 2: Synthesis of 3-(3-chlorophenyl)-1H-pyrazole

e The synthesized chalcone is dissolved in a suitable solvent such as ethanol or acetic acid.

» Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

» After cooling, the product is isolated by filtration or extraction and purified by recrystallization.
Step 3: Bromination to 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole

e The 3-(3-chlorophenyl)-1H-pyrazole is dissolved in a suitable solvent like chloroform or
acetic acid.

e Abrominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the
same solvent, is added portion-wise while stirring.[5]
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e The reaction is monitored by TLC, and upon completion, the solvent is removed under
reduced pressure. The crude product is then purified by column chromatography or
recrystallization.[5]

Spectroscopic Characterization

While specific spectra for CAS 149739-38-8 are not readily available, the expected
spectroscopic data can be predicted based on the structure and data from analogous
compounds.

'H NMR Spectroscopy

o Aromatic Protons (3-chlorophenyl group): A complex multiplet pattern is expected in the
aromatic region (6 7.0-8.0 ppm) corresponding to the four protons on the chlorophenyl ring.

o Pyrazole Ring Proton (C5-H): A singlet is expected for the proton at the C5 position of the
pyrazole ring, likely in the range of & 7.5-8.5 ppm.

o Pyrazole N-H Proton: A broad singlet is expected for the N-H proton, which may appear over
a wide chemical shift range (6 10-14 ppm) and can be exchangeable with D20.

3C NMR Spectroscopy

o Aromatic Carbons (3-chlorophenyl group): Six distinct signals are expected in the aromatic
region (6 120-140 ppm). The carbon attached to the chlorine atom will be influenced by its
electronegativity.

* Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons. The C3
and C5 carbons will appear at lower field (6 130-150 ppm) compared to the C4 carbon,
which is attached to the bromine atom and will likely be found at a higher field (6 90-110

ppm).

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M*) and characteristic
isotopic patterns due to the presence of bromine (“°Br and 8!Br in an approximate 1:1 ratio) and
chlorine (3>Cl and 3’Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for
the molecular ion.
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Infrared (IR) Spectroscopy

e N-H Stretch: A broad absorption band in the region of 3100-3400 cm~! corresponding to the
N-H stretching vibration.

e C=C and C=N Stretching: Aromatic and heteroaromatic ring stretching vibrations are
expected in the 1400-1600 cm~1 region.

e C-H Aromatic Stretching: Absorptions just above 3000 cm~1.

e C-Br and C-CI Stretching: These will appear in the fingerprint region at lower wavenumbers.

Biological Significance and Applications

While the specific biological activity of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole has not been
extensively reported, the pyrazole scaffold is a well-established "privileged structure" in
medicinal chemistry. Pyrazole derivatives have been shown to exhibit a wide range of biological
activities, making them attractive candidates for drug development.

Potential Therapeutic Applications

Substituted pyrazoles have been investigated for a multitude of therapeutic applications,
including:

Anti-inflammatory agents: Some pyrazole derivatives are known to inhibit enzymes involved
in inflammatory pathways.[6]

» Anticancer agents: The pyrazole nucleus is a key component in several compounds with
demonstrated anticancer activity.[7][8]

» Antimicrobial agents: Numerous pyrazole derivatives have shown promising antibacterial
and antifungal properties.[9]

» Antiviral agents: The pyrazole scaffold has been explored for the development of antiviral
drugs.

o Central Nervous System (CNS) active agents: Certain pyrazoles have shown potential as
antidepressant and anxiolytic agents.[7]
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The presence of the bromo and chloro substituents on 4-Bromo-3-(3-chlorophenyl)-1H-
pyrazole provides handles for further chemical modification, allowing for the generation of
diverse libraries of compounds for biological screening.

Safety and Handling

As specific safety data for 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole is not available, general
precautions for handling halogenated aromatic and heterocyclic compounds should be
followed.

e Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
gloves, and a lab coat.[10][11][12]

» Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11][12]

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

» Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention.

Conclusion

4-Bromo-3-(3-chlorophenyl)-1H-pyrazole represents a valuable building block for the
synthesis of more complex molecules with potential therapeutic applications. Its structure,
characterized by the versatile pyrazole core and halogen substituents, offers numerous
possibilities for chemical diversification. While specific experimental data for this compound is
limited, this guide provides a comprehensive overview based on the established chemistry and
biological significance of the pyrazole class of compounds. Further research into the synthesis,
characterization, and biological evaluation of this specific molecule is warranted to fully explore
its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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